![molecular formula C10H8FNO2 B188838 N-(4-Fluorophenyl)succinimide CAS No. 60693-37-0](/img/structure/B188838.png)
N-(4-Fluorophenyl)succinimide
Overview
Description
N-(4-Fluorophenyl)succinimide is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a 4-fluorophenyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Fluorophenyl)succinimide can be synthesized through the reaction of succinic anhydride with 4-fluoroaniline in the presence of a dehydrating agent such as acetyl chloride in benzene . The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenyl)succinimide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl succinimides.
Oxidation Reactions: Products include oxidized derivatives of the succinimide ring.
Reduction Reactions: Products include reduced forms of the succinimide ring, potentially leading to open-chain derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)succinimide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
N-Phenylsuccinimide: Similar structure but lacks the fluorine atom on the phenyl ring.
N-(4-Chlorophenyl)succinimide: Similar structure with a chlorine atom instead of fluorine.
N-(4-Bromophenyl)succinimide: Similar structure with a bromine atom instead of fluorine.
Uniqueness: N-(4-Fluorophenyl)succinimide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and potential therapeutic applications .
Biological Activity
N-(4-Fluorophenyl)succinimide is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H8FNO2
- Molecular Weight: 193.17 g/mol
- Chemical Structure: The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity and stability, which may influence its biological activity.
This compound belongs to the class of succinimides, known for their diverse biological activities. The specific mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: It interacts with various enzymes, potentially altering metabolic pathways.
- Receptor Modulation: It acts as a negative allosteric modulator for metabotropic glutamate receptors (mGlu1), which are implicated in several central nervous system disorders .
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant properties. In a study evaluating various succinimide derivatives, it was found that compounds with higher lipophilicity demonstrated enhanced anticonvulsant effects in animal models. The pharmacological profile suggests that this compound may be effective in treating epilepsy and other seizure-related disorders .
Antifungal and Antibacterial Properties
The compound has also been studied for its antimicrobial activities. Preliminary findings suggest that this compound possesses antifungal properties, outperforming its antibacterial effects. This aligns with the general characteristics of succinimides, which often show higher efficacy against fungal pathogens compared to bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Anticonvulsant Activity | Antifungal Activity | Structural Similarities |
---|---|---|---|
This compound | Significant | Moderate | Contains a fluorine atom on phenyl ring |
N-Phenylsuccinimide | Moderate | Low | Lacks fluorine atom |
N-(4-Chlorophenyl)succinimide | Moderate | Moderate | Contains chlorine instead of fluorine |
Research Findings and Case Studies
- High-Throughput Screening for mGlu1 Modulators : A study screened various succinimide derivatives, including this compound, for their ability to modulate mGlu1 receptors. Results indicated that while effective at rat mGlu1 receptors, the compound showed reduced activity at human receptors, emphasizing the need for species-specific evaluations in drug development .
- Anticonvulsant Efficacy : In a comparative study of several succinimides, this compound demonstrated significant anticonvulsant activity at 4 hours post-administration in animal models, correlating with its lipophilic nature which aids in CNS penetration .
- Antifungal Studies : A series of tests conducted on various fungal strains revealed that this compound exhibited notable antifungal activity, suggesting potential applications in treating fungal infections.
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUVZBSQFHOETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350009 | |
Record name | N-(4-Fluorophenyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60693-37-0 | |
Record name | N-(4-Fluorophenyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(4-Fluorophenyl)succinimide formed during fluoroimide degradation?
A1: Research indicates that this compound is not a direct product of fluoroimide hydrolysis. Instead, it forms through a sequential reduction of the dichloroethylene group within the imide ring of fluoroimide. [] This suggests a multi-step degradation pathway involving microbial activity within the soil environment.
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